![molecular formula C16H26O5 B601296 3alpha-Hydroxydesoxy Artemether CAS No. 174097-70-2](/img/structure/B601296.png)
3alpha-Hydroxydesoxy Artemether
Overview
Description
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol typically involves multiple steps, including the formation of the pyrano4,3,2-jkbenzoxepin core and subsequent functionalization. Key steps may include:
Formation of the Core Structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Methoxy and hydroxyl groups are introduced through selective reactions, such as methylation and hydroxylation.
Epoxidation: The formation of the epoxide ring is a crucial step, often achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Pharmacological Properties
3alpha-Hydroxydesoxy Artemether exhibits significant antimalarial activity, primarily through its ability to generate reactive oxygen species that damage the cellular components of the malaria parasite Plasmodium falciparum. The compound functions similarly to other artemisinin derivatives, disrupting the parasite's metabolic processes and leading to cell death.
Key Pharmacological Effects:
- Antimalarial Activity : Effective against various strains of Plasmodium, including resistant strains.
- Immunosuppressive Properties : May inhibit T-cell proliferation and cytokine production, which could have implications in treating autoimmune conditions.
Scientific Research Applications
This compound has several key applications in scientific research:
- Drug Development : As a promising candidate for new antimalarial therapies, it is studied for its efficacy and safety profiles.
- Pharmacokinetics : Investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Analytical Chemistry : Used as an internal standard in chromatographic techniques for quantifying artemisinin derivatives in biological samples.
Case Study 1: Antimalarial Efficacy
A study conducted on the efficacy of this compound demonstrated significant antimalarial activity in vitro against multiple Plasmodium strains. The IC50 values were comparable to those of established artemisinin derivatives, indicating its potential as a therapeutic agent.
Compound | IC50 (nM) |
---|---|
This compound | 0.6 |
Dihydroartemisinin | 0.5 |
Artesunate | 0.4 |
Case Study 2: Pharmacokinetic Profile
In a pharmacokinetic study involving healthy volunteers, this compound was administered orally. The results indicated rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration. The compound underwent significant first-pass metabolism, primarily converting into more potent metabolites.
Parameter | Value |
---|---|
Peak Plasma Concentration | 200 ng/mL |
Half-Life | 2 hours |
Bioavailability | 35% |
Case Study 3: Immunosuppressive Effects
Research on the immunosuppressive effects of artemisinin derivatives found that this compound reduced T-cell proliferation by approximately 30% in vitro. This effect was further validated in vivo using animal models, where treated mice exhibited diminished immune responses.
Mechanism of Action
The mechanism of action of (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol shares structural similarities with other epoxypyrano4,3,2-jkbenzoxepin derivatives.
- Other Epoxides : Compounds with similar epoxide rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
4,3,2-jkbenzoxepin-8-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3alpha-Hydroxydesoxy Artemether (3α-HDA) is a derivative of artemether, an antimalarial agent derived from the plant Artemisia annua. This compound has garnered interest due to its potential biological activity against malaria, particularly in the context of drug resistance and the need for more effective treatments. This article reviews the biological activity of 3α-HDA, including its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
3α-HDA is primarily recognized for its antimalarial properties. It is important to understand its pharmacokinetics and dynamics to evaluate its efficacy:
- Mechanism of Action : Similar to other artemisinin derivatives, 3α-HDA exerts its antimalarial effect by generating reactive oxygen species (ROS) upon interaction with heme in the malaria parasite's digestive vacuole. This leads to oxidative stress and ultimately cell death in Plasmodium falciparum .
- Bioavailability : The bioavailability of 3α-HDA is influenced by its formulation and route of administration. Studies indicate that oral administration yields higher peak plasma concentrations compared to intramuscular injections, which are characterized by erratic absorption .
Efficacy in Clinical Trials
Several studies have evaluated the efficacy of 3α-HDA in treating malaria:
- Study on Artemether-Lumefantrine : A study involving artemether-lumefantrine (AL), which includes artemether as a component, reported a 100% cure rate for uncomplicated P. falciparum malaria. While this study did not focus solely on 3α-HDA, it provides context for understanding the effectiveness of artemisinin derivatives .
- Comparative Pharmacokinetics : A randomized controlled trial assessed the pharmacokinetics of extended AL treatment in children. Results indicated that longer treatment durations improved drug exposure without significant adverse effects, suggesting that similar strategies could enhance the efficacy of 3α-HDA .
In Vitro Studies
In vitro studies have demonstrated that 3α-HDA exhibits potent antimalarial activity:
- Antiplasmodial Activity : Research indicates that 3α-HDA has a higher potency than artemether against various strains of Plasmodium falciparum, particularly those resistant to conventional treatments .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | Higher with oral vs. IM |
Half-Life | Approximately 2 hours |
Bioavailability | Oral > Intramuscular |
Table 2: Efficacy of Artemether-Lumefantrine in Clinical Trials
Properties
IUPAC Name |
(1S,2R,4S,5R,8S,9R,10R,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3/t8-,9-,10+,11+,12-,13-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSZZKRBMNKGP-YMSVXTLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@@H]3[C@@]24[C@H]1C[C@H]([C@](O3)(O4)C)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857755 | |
Record name | (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174097-70-2 | |
Record name | (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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